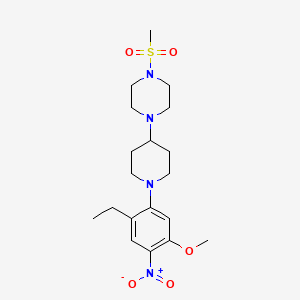

1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine

Description

This compound is a tertiary amine featuring a piperidine-piperazine hybrid scaffold with a 2-ethyl-5-methoxy-4-nitrophenyl substituent on the piperidine ring and a methylsulfonyl group on the piperazine moiety. The compound was listed as a research chemical by CymitQuimica but is currently discontinued, limiting its availability for further studies .

Properties

IUPAC Name |

1-[1-(2-ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5S/c1-4-15-13-18(23(24)25)19(28-2)14-17(15)21-7-5-16(6-8-21)20-9-11-22(12-10-20)29(3,26)27/h13-14,16H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNMTVANTXSCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine (CAS No. 1089282-90-5) is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C19H30N4O5S

- Molecular Weight : 426.53 g/mol

The compound features a piperazine core substituted with a piperidine moiety and various functional groups, such as a methoxy and nitro group on the phenyl ring, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, studies on piperidine derivatives have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related compounds demonstrate moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Derivatives of piperazine have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are vital targets in treating neurological disorders and infections, respectively. For instance, some synthesized compounds showed IC50 values as low as 0.63 µM against urease .

Anticancer Potential

Compounds similar to this compound have been evaluated for anticancer activity. Structure-activity relationship (SAR) studies suggest that the presence of specific substituents can enhance cytotoxicity against cancer cell lines. For example, certain thiazole-bearing molecules displayed promising anticancer properties with IC50 values lower than those of standard drugs like doxorubicin .

Study 1: Antimicrobial Screening

In a study evaluating a series of piperidine derivatives, one compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with an MIC value of 12 µg/mL. This suggests that modifications in the structure could lead to enhanced antimicrobial efficacy.

Study 2: Enzyme Inhibition Assay

A synthesized derivative with a similar scaffold was tested for AChE inhibition, showing an IC50 of 2.14 µM compared to a reference standard of 21.25 µM for thiourea. This indicates a strong potential for developing new inhibitors based on this chemical structure .

Study 3: Anticancer Activity

In vitro studies on derivatives revealed that a compound with similar structural features exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value of approximately 10 µM, indicating potential for further development as an anticancer agent .

Table 1: Biological Activity Overview

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted piperidines and piperazines, which are frequently explored for their neurological and therapeutic applications. Below is a comparative analysis with structurally related compounds:

Key Findings:

Dopamine Receptor Affinity : Compounds with nitroaromatic substituents (e.g., 2-nitrobenzyl or 3-nitrophenethyl groups) exhibit high dopamine D2 receptor binding (Ki ~54 nM), suggesting that the nitro group enhances orthosteric interactions . The target compound’s 4-nitrophenyl group may confer similar activity, but empirical data are lacking.

Synthetic Accessibility : Most analogs are synthesized via reductive amination or sulfonylation, with microwave-assisted hydrolysis optimizing yields (e.g., intermediate 4 in Scheme 1 ). The target compound likely follows a similar pathway.

Structural-Activity Relationships (SAR) :

- Nitro Position : 4-Nitrophenyl (target compound) vs. 2-nitrobenzyl (high-affinity analog) may alter receptor binding modes due to steric and electronic differences.

- Methoxy Substitution : 2-Methoxy groups in analogs enhance solubility and receptor interactions compared to 5-methoxy in the target compound .

- Sulfonyl Groups : Methylsulfonyl substituents improve pharmacokinetics but may reduce blood-brain barrier permeability compared to aryl sulfonates .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine in laboratory settings?

- Methodological Answer:

- Hazard Identification: Classify risks using GHS criteria. The compound may cause skin/eye irritation (Category 2) and respiratory tract irritation (Category 3) based on structural analogs like piperazine derivatives .

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. For aerosol exposure, employ NIOSH-approved respirators (e.g., P95 filters) .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers, to prevent decomposition into toxic gases (e.g., NOx) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to resolve substituents on the piperidine/piperazine rings (e.g., ethyl, methoxy, and nitro groups). Compare shifts with analogs like 1-benzyl-4-(3-nitropyridin-2-yl)piperazine .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected exact mass: ~463.2 g/mol) and fragmentation patterns .

- X-Ray Crystallography: If crystalline, analyze to validate spatial arrangement of the 2-ethyl-5-methoxy-4-nitrophenyl moiety .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing nitro group reduction side reactions?

- Methodological Answer:

- Synthetic Route Design: Use Pd-catalyzed cross-coupling for nitrophenyl introduction, as demonstrated in 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine synthesis (yield: 65–72%) .

- Reaction Conditions: Maintain inert atmosphere (N) and low temperatures (0–5°C) during nitro group incorporation to prevent unintended reduction .

- Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from byproducts like des-nitro derivatives .

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Assay Standardization: Validate in vitro models (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, the 4-nitrophenyl group in analogs shows moderate antimicrobial activity (MIC: 8–32 µg/mL), while methoxy groups may enhance solubility but reduce potency .

- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring consistency across replicates .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer:

- Animal Models: Administer orally (10–50 mg/kg) in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS to assess bioavailability and half-life .

- Toxicology Endpoints: Perform histopathology on liver/kidney tissues and measure serum ALT/AST levels to detect organ toxicity .

- Metabolite Identification: Use UPLC-QTOF-MS to characterize phase I/II metabolites, focusing on sulfonyl and nitro group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.